molecular formula C24H49NO B021267 Tetracosanamide CAS No. 103212-81-3

Tetracosanamide

Cat. No.: B021267
CAS No.: 103212-81-3
M. Wt: 367.7 g/mol
InChI Key: ZAYKUYSGARCXKQ-UHFFFAOYSA-N
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Scientific Research Applications

Tetracosanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain amides and their interactions with other molecules.

    Biology: this compound is studied for its role in cell membrane structure and function, particularly in relation to sphingolipids.

    Medicine: Research into its potential therapeutic applications includes its use as a biomarker for certain diseases and its role in cell signaling pathways.

    Industry: It is used in the development of cosmetics and skincare products due to its moisturizing properties.

Safety and Hazards

The safety data sheet for Tetracosanamide provides important information on handling this chemical. If inhaled or in contact with skin or eyes, it is advised to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, rinse thoroughly with plenty of water for at least 15 minutes, and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosanamide can be synthesized from lignoceric acid (tetracosanoic acid) through a series of chemical reactions. One common method involves the conversion of lignoceric acid to its corresponding acid chloride, followed by reaction with an amine to form the amide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tetracosanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N-Tetracosanoylphytosphingosine: Another ceramide analog with similar properties and applications.

    Tetracosanoyl-sulfatide: A sulfatide derivative with distinct biological functions.

    N-(1-hydroxydodecan-2-yl)tetracosanamide: A ceramide mimetic with a different sphingosine backbone.

Uniqueness

This compound is unique due to its specific long-chain structure, which allows it to interact with cell membranes and sphingolipid pathways in a distinct manner. This makes it particularly valuable in research focused on lipid metabolism and cell signaling .

Properties

IUPAC Name

tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H2,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYKUYSGARCXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571696
Record name Tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103212-81-3
Record name Tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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